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Compound of Interest

6-chloro-4-fluoro-7-methyl-1H-
Compound Name:

indole
CAS No.: 1167056-54-3
Cat. No.: B1423631

Get Quote

\ J

Optimized Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of 6-chloro-4-fluoro-7-methyl-1H-
indole (CAS: 1167056-54-3), a highly functionalized indole scaffold used in the development of
kinase inhibitors and antiviral agents. The specific substitution pattern—halogenation at the C4
and C6 positions combined with methylation at C7—imparts unique electronic and steric
properties that modulate metabolic stability and ligand-protein binding affinity. This document
details the IUPAC nomenclature logic, physicochemical properties, and a validated Bartoli
Grignard synthesis protocol, offering researchers a robust roadmap for incorporating this
moiety into drug discovery pipelines.

Nomenclature and Structural Identification[1]

Accurate nomenclature is critical for database integration and patent filing. The IUPAC name is
derived based on the priority of substituents and the numbering of the indole bicycle.
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IUPAC Designation

Name:6-Chloro-4-fluoro-7-methyl-1H-indole[1]

Nomenclature Logic:

e Parent Structure: 1H-Indole (bicyclic aromatic heterocycle).[1]

o Numbering: The nitrogen atom is position 1. Numbering proceeds counter-clockwise around

the fused benzene ring.

o C2 and C3 are on the pyrrole ring.

o C3a s the bridgehead.

o C4, C5, C6, C7 are on the benzene ring.

e Substituents:

o Fluoro at position 4.[1]

o Chloro at position 6.[1][2]

o Methyl at position 7.[1]

e Ordering: Substituents are listed alphabetically (Chloro < Fluoro < Methyl).

Chemical Ildentifiers

Identifier

Value

CAS Registry Number

1167056-54-3

Molecular Formula CoH7CIFN

Molecular Weight 183.61 g/mol

SMILES CC1=C(CI)C=C(F)C2=C1NC=C2
InChl Key DGIBIIOVXBXUIZ-UHFFFAOYSA-N
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Physicochemical Profile & SAR Implications[4]

The 4,6,7-substitution pattern is non-trivial and strategically selected in medicinal chemistry to
optimize Structure-Activity Relationships (SAR).

Electronic and Steric Effects

e C4-Fluoro: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-1),
lowering the electron density of the pyrrole ring. This often reduces oxidative metabolism at
the C3 position and can enhance potency against specific kinase pockets (e.g., ATP-binding
sites) by altering the electrostatic potential surface.

e C6-Chloro: Chlorine provides a lipophilic handle (increasing LogP) and fills hydrophobic
pockets in target proteins. It also blocks metabolic chlorination or hydroxylation at this
reactive position.

o C7-Methyl: The C7-methyl group introduces steric bulk adjacent to the NH donor. This can
enforce specific conformational preferences in the binding pocket and sterically hinder N-
glucuronidation, a common clearance pathway for indoles.

Calculated Properties

Property Value (Predicted) Significance

Moderate lipophilicity; suitable
XLogP3-AA ~3.0 _ o

for oral bioavailability.

High membrane permeabilit
TPSA 15.8 A2 J _ P Y

(Brain/Gut).

Weakly acidic; requires strong
pKa (NH) ~15.8 _

bases for N-alkylation.

The indole NH is a key
H-Bond Donors 1

hydrogen bond donor.

Synthetic Methodology: The Bartoli Indole
Synthesis[4]
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While Fischer Indole Synthesis is common, it often suffers from regioselectivity issues with
meta-substituted anilines. For 7-substituted indoles, the Bartoli Grignard Indole Synthesis is the
superior "Expert Choice" due to its reliability in cyclizing ortho-substituted nitroarenes.

Retrosynthetic Analysis

The target molecule requires a specific nitrobenzene precursor.
e Target: 6-Chloro-4-fluoro-7-methyl-1H-indole

e Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (also named 1-nitro-2-methyl-3-chloro-5-
fluorobenzene).

e Reagent: Vinylmagnesium bromide (VinyIMgBr).

Detailed Protocol (Bartoli Route)

Reaction Scheme: The reaction involves the attack of 3 equivalents of vinyl Grignard on the
nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

Step-by-Step Methodology:

o Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir
bar, nitrogen inlet, and low-temperature thermometer.

¢ Solvent System: Charge the flask with 2-chloro-4-fluoro-6-nitrotoluene (1.0 eq, 10 mmol)
dissolved in anhydrous THF (50 mL).

e Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Temperature
control is critical to prevent polymerization of the vinyl Grignard.

o Grignard Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq, 35 mmol)
over 20 minutes. Maintain internal temperature below -30°C.

o Observation: The solution will turn deep dark red/brown, characteristic of the nitro-
Grignard complex.

e Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over 30 minutes.
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e Quench: Pour the reaction mixture into saturated aqueous NH4Cl (100 mL) at 0°C.

o Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and
brine. Dry over Na2SOa.

 Purification: Concentrate in vacuo. Purify via flash column chromatography (SiOz).
o Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 85:15).

o Yield Expectation: 45-60% (Bartoli syntheses typically yield moderate results due to steric
crowding, but this route guarantees the 7-methyl regiochemistry).

Visualizing the Pathway

2-Chloro-4-fluoro-
6-nitrotoluene + Reagent

6-Chloro-4-fluoro-
7-methyl-1H-indole

Nitro-Grignard
» Complex

Warming to -20°C [3,3]-Sigmatropic

Rearrangement

Elimination & Aromatization

VinyIMgBr (3.5 eq)
THF, -40°C
Click to download full resolution via product page
Figure 1: Logical flow of the Bartoli Indole Synthesis for the target scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (*H NMR, 400 MHz, DMSO-de)

e NH (Indole): Broad singlet at 4 11.2 - 11.5 ppm.
e C2-H: Doublet or multiplet at 4 7.3 - 7.4 ppm (coupling with F or H).
e C3-H: Multiplet at 6 6.4 - 6.5 ppm.

e C5-H: Doublet at 6 6.9 - 7.1 ppm. Crucial: This proton will show coupling to the C4-Fluoro
(J_H-F ~10-12 Hz).
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e C7-CHs: Singletat 6 2.4 - 2.5 ppm.

Mass Spectrometry (LC-MS)

e |onization: ESI+ or APCI+.
e Observed Mass: [M+H]* = 184.02 (approx).

 |sotope Pattern: Distinct Chlorine pattern (3:1 ratio for 3°Cl:3’Cl) at m/z 184 and 186.

Therapeutic Applications

The 6-chloro-4-fluoro-7-methylindole moiety is not merely a chemical curiosity; it is a privileged
scaffold in modern drug design.

Target Classes

» Kinase Inhibitors: The 7-methyl group provides a "twist" that can improve selectivity for
specific kinase isoforms (e.g., JAK, Aurora, or FGFR) by clashing with gatekeeper residues
in off-target proteins.

 Antivirals (HCV/HIV): Indoles with C4/C6 substitution are frequent pharmacophores in non-
nucleoside reverse transcriptase inhibitors (NNRTIs) and NS5B polymerase inhibitors.

» RORYyt Inverse Agonists: Halogenated indoles have been explored for autoimmune diseases,
where the lipophilic C6-Cl and C7-Me groups anchor the molecule in the hydrophobic ligand-
binding domain.

Strategic Logic Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic
outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423631/docs#technical-monograph-6-chloro-4-
fluoro-7-methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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